Antiproliferative Potency: 3-Nitro vs. 3-Chloro Derivative in Cancer Cell Lines
In comparative antiproliferative assays, the 3-nitro-substituted cyclopenta[b]pyridine (target compound) exhibits significantly different potency compared to the 3-chloro analog. Against the MCF-7 breast cancer cell line, the target compound has an IC50 of 25 µM, whereas the 3-chloro derivative (CAS: 126215-93-8) shows a more potent IC50 of 6.31 µM . This demonstrates a 4-fold difference in activity, highlighting that the nitro group confers a distinct biological profile that is not replicated by the chloro substituent.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 25 µM |
| Comparator Or Baseline | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, 6.31 µM |
| Quantified Difference | ~4-fold difference (target compound is less potent) |
| Conditions | MCF-7 breast cancer cell line (in vitro cytotoxicity assay) |
Why This Matters
For researchers focused on anticancer drug discovery, this 4-fold difference in potency against a key breast cancer cell line dictates the selection of the appropriate analog for lead optimization based on desired activity thresholds.
